molecular formula C20H28N4O B11129538 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11129538
M. Wt: 340.5 g/mol
InChI Key: KCCDVTQUXCGTRR-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound with a unique structure that combines elements of bicyclic and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps, including the formation of the bicyclic structure, the introduction of the pyrimidinyl group, and the final coupling with the piperidinecarboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its ability to interact with various biological molecules.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic and pyrimidinyl derivatives, such as:

  • Bicyclo[2.2.2]octane derivatives
  • Pyrimidinyl-piperidinecarboxamide derivatives

Uniqueness

What sets N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide apart is its specific combination of bicyclic and pyrimidinyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H28N4O

Molecular Weight

340.5 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H28N4O/c1-13-8-14(2)23-20(22-13)24-7-3-4-17(12-24)19(25)21-11-18-10-15-5-6-16(18)9-15/h5-6,8,15-18H,3-4,7,9-12H2,1-2H3,(H,21,25)

InChI Key

KCCDVTQUXCGTRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3CC4CC3C=C4)C

Origin of Product

United States

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